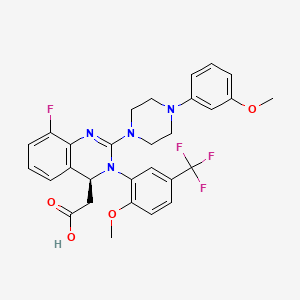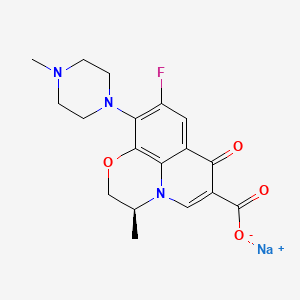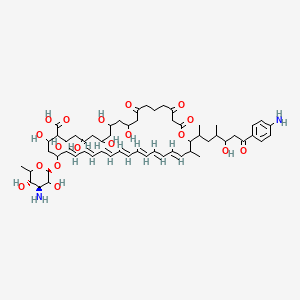![molecular formula C8H12N4O5 B608605 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid CAS No. 95153-19-8](/img/structure/B608605.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is a novel antitumor antibiotic agent. It has shown significant potential in the field of cancer treatment due to its unique structure and biological activity . The compound is known for its ability to inhibit the growth of certain cancer cells, making it a valuable tool in oncology research .
Preparation Methods
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is produced through fermentation using the microorganism Glycomyces harbinensis . The fermentation process involves cultivating the microorganism in a chemically defined medium that favors the production of this compound . After fermentation, the compound is recovered from the fermentation filtrate by adsorption on granular carbon and further purified by chromatography on microcrystalline cellulose . The final product is obtained through acid hydrolysis, which yields one molar equivalent each of alanine and serine .
Chemical Reactions Analysis
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antitumor antibiotics . In biology, it is used to investigate the effects of antitumor agents on cellular processes . In medicine, this compound is being explored as a potential treatment for various types of cancer due to its ability to inhibit cancer cell growth . Additionally, the compound has industrial applications in the development of new antibiotics and other pharmaceutical agents .
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid involves its interaction with specific molecular targets within cancer cells . The compound binds to these targets and disrupts critical cellular processes, leading to the inhibition of cancer cell growth . The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of nucleic acids and proteins, which are essential for cancer cell proliferation .
Comparison with Similar Compounds
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid is structurally similar to azaserine, another antitumor antibiotic . Both compounds share a similar mechanism of action and have shown comparable antitumor activities . this compound has demonstrated greater antibacterial and biochemical induction assay activities compared to azaserine . This makes this compound a more potent and effective antitumor agent . Other similar compounds include alanylazaserine, which also shares structural similarities with this compound .
Properties
CAS No. |
95153-19-8 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.2 |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid |
InChI |
InChI=1S/C8H12N4O6/c1-4(9)7(14)12-5(8(15)16)3-17-18-6(13)2-11-10/h2,4-5H,3,9H2,1H3,(H,12,14)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
YSKQXPZMHNNFBW-WHFBIAKZSA-N |
SMILES |
CC(C(=O)NC(COOC(=O)C=[N+]=[N-])C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LL D05139(beta); LL-D05139beta; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)











